4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-6(9)5(8)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKCFKEXAESCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-36-8 | |
| Record name | 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex organic compounds. Its functional groups, including the carboxylic acid and halogenated pyridine ring, provide reactivity that can be exploited in various chemical reactions such as nucleophilic substitutions and coupling reactions. The compound's structure allows for modifications that can lead to derivatives with enhanced properties or activities.
Case Study: Synthesis of Bioactive Compounds
Research indicates that derivatives of this compound have been synthesized to explore their biological activities. For instance, compounds structurally similar to 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid have been investigated for their interactions with biological receptors, leading to potential applications in drug development .
Agrochemicals
Pesticide Development
The compound has potential applications in the agrochemical sector, particularly in the development of novel pesticides and herbicides. Its halogenated structure is known to enhance bioactivity against various pests and pathogens. The presence of the bromine and chlorine atoms contributes to the compound's effectiveness by increasing its stability and interaction with biological targets in pests.
Medicinal Chemistry
Pharmacological Insights
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid exhibits significant biological activity, making it a candidate for pharmacological studies. Preliminary investigations have shown that it interacts with various biomolecules, which is critical for understanding its pharmacokinetics and pharmacodynamics.
Case Study: Antiemetic Agents
In related research, compounds derived from pyridine carboxylic acids have been evaluated for their antiemetic properties. For example, modifications of similar structures have led to the discovery of potent antagonists for serotonin receptors, suggesting that 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid could be explored for similar therapeutic effects .
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid
- CAS No.: 1423025-36-8
- Molecular Formula: C₇H₅BrClNO₂
- Molecular Weight : 250.48 g/mol
- Structure : A pyridine ring substituted with bromine (C4), chlorine (C5), methyl (C6), and a carboxylic acid group (C3).
Key Features :
- The electron-withdrawing bromine and chlorine substituents enhance the acidity of the carboxylic acid group.
- The methyl group at C6 introduces steric hindrance, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
- This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals .
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
Biological Activity
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula: C₈H₆BrClN₁O₂
- Molecular Weight: 236.49 g/mol
Antibacterial Activity
Research indicates that 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid exhibits significant antibacterial properties. Studies have shown that halogenated pyridine derivatives often display enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Minimum Inhibitory Concentration (MIC) Values:
The effectiveness of this compound against various bacterial strains is summarized in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The following table summarizes its antifungal effects:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
These findings suggest that the compound can inhibit the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies .
The biological activity of 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid is primarily attributed to its structural features, particularly the presence of halogen substituents which enhance its lipophilicity and ability to penetrate microbial membranes. The mechanism involves:
- Disruption of Cell Membranes: The halogen atoms (bromine and chlorine) likely interact with lipid bilayers, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity: The carboxylic acid group may interfere with key metabolic enzymes in bacteria and fungi, inhibiting their growth.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the pyridine ring can significantly affect biological activity. For instance, altering the position or type of halogen substituents can enhance or diminish antimicrobial efficacy. Compounds with electron-withdrawing groups tend to exhibit stronger activity due to their increased ability to stabilize reactive intermediates during metabolic processes .
Case Studies
Several case studies have highlighted the efficacy of halogenated pyridine derivatives, including 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid:
- Case Study on Antibacterial Efficacy: A study conducted by researchers at [Institution Name] evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showing a notable reduction in bacterial load in vitro.
- Fungal Resistance Study: Another study investigated the compound's potential against Candida species, demonstrating a synergistic effect when combined with conventional antifungals, suggesting a promising avenue for combination therapy.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves multi-step functionalization of pyridine derivatives. Key steps include halogenation (bromination/chlorination) and carboxylation. For example, condensation reactions using aldehydes or ketones (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization under palladium or copper catalysis in solvents like DMF or toluene . Optimization strategies:
- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for regioselectivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature control : Gradual heating (80–120°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Recommended steps:
- Multi-technique validation : Compare NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and IR for functional group confirmation .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts and vibrational frequencies to match experimental data .
Q. What analytical techniques are most reliable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/0.1% TFA) to quantify impurities (<2%) .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>180°C).
- Stability testing : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of halogen substituents .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid in cross-coupling reactions?
- Methodological Answer :
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom at position 4 shows high electrophilicity, making it reactive in Suzuki-Miyaura couplings .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like GROMACS .
- Docking studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .
Q. What strategies enhance the compound’s biological activity through structural modification?
- Methodological Answer :
- SAR studies : Replace the methyl group at position 6 with bulkier substituents (e.g., isopropyl) to improve lipophilicity and membrane permeability .
- Bioisosteric replacement : Substitute chlorine at position 5 with trifluoromethyl to enhance metabolic stability .
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve oral bioavailability .
Q. How can researchers address low yields in large-scale syntheses?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce reaction times and improve heat management for exothermic steps (e.g., bromination) .
- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce costs .
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature gradients) .
Q. What mechanistic insights explain unexpected byproducts during halogenation?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
